molecular formula C17H26N2O B13928176 N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide CAS No. 32421-49-1

N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide

Cat. No.: B13928176
CAS No.: 32421-49-1
M. Wt: 274.4 g/mol
InChI Key: IAZRYSOMPVFZNF-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylaminoethyl group attached to a tetrahydro-naphthalenecarboxamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid with diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA repair enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

32421-49-1

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide

InChI

InChI=1S/C17H26N2O/c1-3-19(4-2)13-12-18-17(20)16-11-7-9-14-8-5-6-10-15(14)16/h5-6,8,10,16H,3-4,7,9,11-13H2,1-2H3,(H,18,20)

InChI Key

IAZRYSOMPVFZNF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1CCCC2=CC=CC=C12

Origin of Product

United States

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